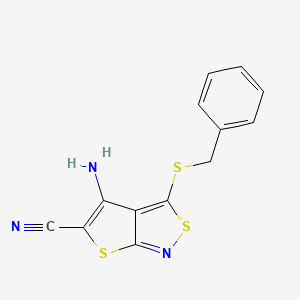
Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-((phenylmethyl)thio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-((phenylmethyl)thio)- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-((phenylmethyl)thio)- typically involves the cyclization of appropriate precursors. One common method involves the selective S-alkylation of 3,5-bis(sodiomercapto)isothiazole-4-carbonitrile with ethyl bromoacetate and iodomethane, followed by cyclization to yield the desired thieno[2,3-c]isothiazole derivative . The reaction conditions often require the use of inert solvents and controlled temperatures to ensure the successful formation of the thieno[2,3-c]isothiazole ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent choice, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-((phenylmethyl)thio)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thieno[2,3-c]isothiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino and phenylmethylthio groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while reduction can yield thiols or amines.
科学的研究の応用
Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-((phenylmethyl)thio)- has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The unique electronic properties of the thieno[2,3-c]isothiazole ring system make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which can be used in various chemical reactions and processes.
作用機序
The mechanism of action of thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-((phenylmethyl)thio)- involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form coordination complexes with metal ions, which can influence enzymatic activity and cellular processes. Additionally, the phenylmethylthio group can interact with biological membranes, affecting their permeability and function.
類似化合物との比較
Similar Compounds
Thieno[2,3-d]isothiazole derivatives: These compounds share a similar core structure but differ in the position of substituents and the nature of functional groups.
Thieno[3,2-d]isothiazole derivatives: These compounds have a different arrangement of the thieno and isothiazole rings, leading to variations in their chemical properties and reactivity.
Uniqueness
Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-((phenylmethyl)thio)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel materials and pharmaceuticals.
特性
CAS番号 |
72436-93-2 |
|---|---|
分子式 |
C13H9N3S3 |
分子量 |
303.4 g/mol |
IUPAC名 |
4-amino-3-benzylsulfanylthieno[2,3-c][1,2]thiazole-5-carbonitrile |
InChI |
InChI=1S/C13H9N3S3/c14-6-9-11(15)10-12(18-9)16-19-13(10)17-7-8-4-2-1-3-5-8/h1-5H,7,15H2 |
InChIキー |
KMIKZIHOKLYPPN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CSC2=C3C(=C(SC3=NS2)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromobicyclo[3.2.1]oct-2-ene](/img/structure/B14473890.png)
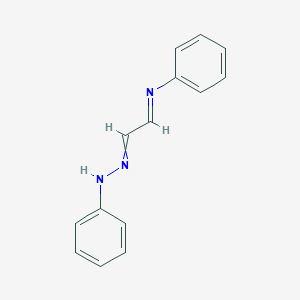
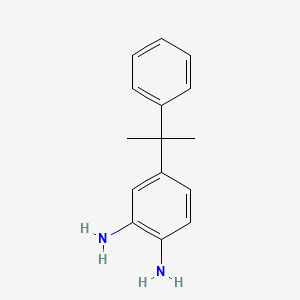
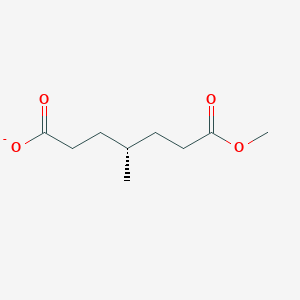
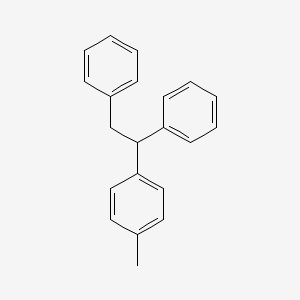
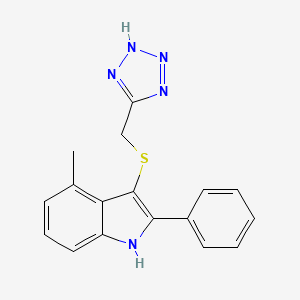
![7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14473950.png)
![[(1E)-buta-1,3-dienyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14473955.png)
![N-Phenyl-N'-{2-[(phenylcarbamothioyl)amino]ethyl}urea](/img/structure/B14473958.png)
![4-Hydroxy-5,9-dimethyl-6,9-dihydronaphtho[1,2-b]furan-8(7H)-one](/img/structure/B14473963.png)
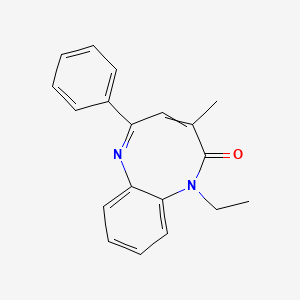
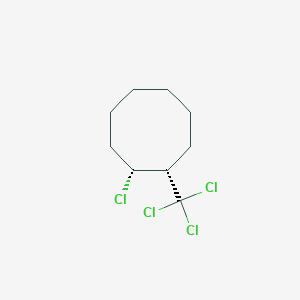
![8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene](/img/structure/B14473983.png)
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473984.png)
